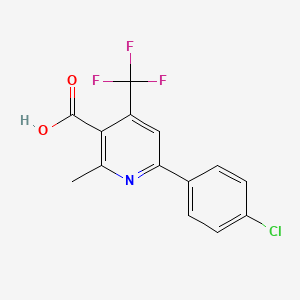

6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid

Overview

Description

The compound is a derivative of nicotinic acid, also known as niacin or vitamin B3 . It has a trifluoromethyl group (-CF3), a chlorophenyl group (C6H4Cl), and a methyl group (-CH3) attached to the nicotinic acid molecule .

Synthesis Analysis

While the specific synthesis process for this compound is not available, the trifluoromethyl group can be introduced to a molecule through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Scientific Research Applications

Nicotinic Acid and Cardiovascular Health

Nicotinic acid, also known as niacin, has been extensively studied for its effects on cardiovascular health. It is the most effective clinical treatment available for modifying the lipid profile by lowering LDL cholesterol and VLDL cholesterol while raising HDL cholesterol. The inverse relationship between coronary heart disease risk and HDL cholesterol at all levels of LDL cholesterol underscores the therapeutic potential of niacin. Advances in understanding the mechanisms by which nicotinic acid affects the lipoprotein profile include the identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid. This discovery has led to insights into how treatment with this compound leads to favorable alterations in HDL cholesterol. Moreover, evidence of nonlipid-mediated anti-inflammatory effects of nicotinic acid, such as the direct enhancement of adiponectin secretion, demonstrates a novel atheroprotective role. The future of nicotinic acid in atherosclerosis treatment is likely to be influenced by ongoing clinical outcome trials and further research into its 'pleiotropic' effects (Digby, Lee, & Choudhury, 2009).

Nicotinic Acid in Wastewater Treatment

Research on the treatment of high-strength wastewater from the pesticide industry has highlighted the effectiveness of biological processes and granular activated carbon in removing a variety of compounds, including nicotinic acid derivatives. These compounds can enter natural water sources if not adequately treated in wastewater treatment plants. The combination of biological/granular activated carbon processes has shown to remove these compounds by 80-90%, potentially creating high-quality effluent. This insight is crucial for designing efficient wastewater treatment processes that protect environmental and water quality (Goodwin, Carra, Campo, & Soares, 2018).

Anticancer Potential of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives have garnered significant interest in anticancer drug development due to their wide range of biological properties. Nitrogen-containing heterocyclic compounds, including nicotinic acid derivatives, have shown superior effects in anticancer research. These compounds play crucial roles in the synthesis and investigation of anticancer drugs, offering valuable information for researchers seeking to develop efficient anticancer therapies. The review underscores the considerable work done in synthesizing and investigating the anticancer potential of nicotinamide derivatives, which may lead to the development of effective anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Similar nicotinic acid derivatives have been found to inhibit acetylcholinesterase and butyrylcholinesterase, which play a crucial role in the treatment of alzheimer’s disease .

Biochemical Pathways

Related nicotinic acid derivatives have been associated with the cholinergic system, particularly in the context of alzheimer’s disease treatment .

Result of Action

Related compounds have been associated with bactericidal and fungicidal activity, as well as the stimulation of sunflower seedling growth .

properties

IUPAC Name |

6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c1-7-12(13(20)21)10(14(16,17)18)6-11(19-7)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMGZERNJKCUCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480839.png)

![2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1480840.png)

![1-(2-chloroethyl)-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480841.png)

![6-(tert-butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480843.png)

![1-(2-azidoethyl)-6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480844.png)

![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480845.png)

![1-(2-chloroethyl)-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480849.png)

![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480852.png)

![6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480854.png)

![1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480855.png)

![3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480856.png)

![2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1480857.png)

![2-(6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480859.png)

![1-(prop-2-yn-1-yl)-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480861.png)